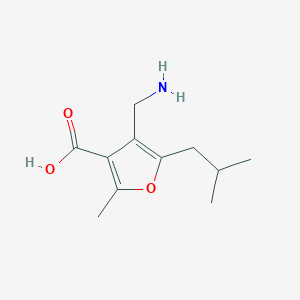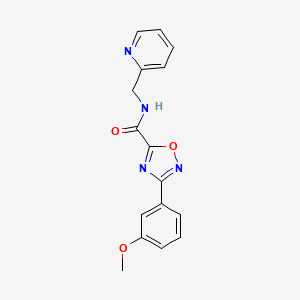![molecular formula C17H14BrCl2NO B14946114 2-bromo-N-[4-(2,2-dichloro-1-methylcyclopropyl)phenyl]benzamide](/img/structure/B14946114.png)
2-bromo-N-[4-(2,2-dichloro-1-methylcyclopropyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-N-[4-(2,2-dichloro-1-methylcyclopropyl)phenyl]benzamide is an organic compound with the molecular formula C16H12BrCl2NO It is a brominated benzamide derivative, characterized by the presence of a bromine atom, a dichlorocyclopropyl group, and a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[4-(2,2-dichloro-1-methylcyclopropyl)phenyl]benzamide typically involves the following steps:
Cyclopropanation: The dichlorocyclopropyl group can be introduced via a cyclopropanation reaction, often using reagents such as dichlorocarbene generated from chloroform (CHCl3) and a strong base like sodium hydroxide (NaOH).
Amidation: The final step involves the formation of the amide bond between the brominated benzamide and the cyclopropylphenyl group. This can be achieved through a condensation reaction using reagents like dicyclohexylcarbodiimide (DCC) and N,N-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-bromo-N-[4-(2,2-dichloro-1-methylcyclopropyl)phenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones and reduction to form amines or alcohols.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where the bromine atom is replaced with an aryl or vinyl group using palladium catalysts and boronic acids.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., K2CO3, NaH).
Oxidation: Oxidizing agents (e.g., mCPBA, H2O2), solvents (e.g., dichloromethane, acetonitrile).
Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., ether, ethanol).
Coupling: Palladium catalysts (e.g., Pd(PPh3)4), boronic acids, bases (e.g., K3PO4), and solvents (e.g., toluene, THF).
Major Products Formed
Substitution: Corresponding substituted benzamides.
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Coupling: Biaryl or vinyl derivatives.
Applications De Recherche Scientifique
2-bromo-N-[4-(2,2-dichloro-1-methylcyclopropyl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-bromo-N-[4-(2,2-dichloro-1-methylcyclopropyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The bromine and dichlorocyclopropyl groups contribute to its reactivity and binding affinity. The compound may inhibit or modulate the activity of enzymes, receptors, or other proteins, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-bromo-N-(2,2-dichloro-1-hydroxy-ethyl)-benzamide
- 2-bromo-N-(2,4-dichloro-phenyl)-benzamide
Uniqueness
2-bromo-N-[4-(2,2-dichloro-1-methylcyclopropyl)phenyl]benzamide is unique due to the presence of the dichlorocyclopropyl group, which imparts distinct chemical and biological properties compared to other brominated benzamides. This structural feature may enhance its reactivity and specificity in various applications.
Propriétés
Formule moléculaire |
C17H14BrCl2NO |
|---|---|
Poids moléculaire |
399.1 g/mol |
Nom IUPAC |
2-bromo-N-[4-(2,2-dichloro-1-methylcyclopropyl)phenyl]benzamide |
InChI |
InChI=1S/C17H14BrCl2NO/c1-16(10-17(16,19)20)11-6-8-12(9-7-11)21-15(22)13-4-2-3-5-14(13)18/h2-9H,10H2,1H3,(H,21,22) |
Clé InChI |
AGXUJMKAZUUFGQ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC1(Cl)Cl)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3-bromophenyl)-4-[4-(methylsulfanyl)phenyl]-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B14946033.png)
![16-chloro-5,7-dimethyl-1,3,5,7,10-pentazapentacyclo[10.8.0.02,10.04,9.013,18]icosa-2,4(9),11,13(18),14,16,19-heptaene-6,8-dione](/img/structure/B14946040.png)
![Ethyl 7-amino-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14946046.png)

![Ethyl [1-(4-chlorophenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazin-3-yl]carbamate](/img/structure/B14946056.png)

![N-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B14946086.png)

![1-Phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine](/img/structure/B14946092.png)
![ethyl 4-{1-[4-(methoxycarbonyl)phenyl]-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl}piperazine-1-carboxylate](/img/structure/B14946096.png)
![[5-Cyano-1-(4-methoxyphenyl)-4-methyl-6-oxo-1,6-dihydropyridazin-3-yl]carbamic acid, methyl ester](/img/structure/B14946115.png)
![Ethyl (2-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}ethyl)carbamate](/img/structure/B14946118.png)
![3-(3-methoxyphenyl)-N-[(2-methylquinolin-4-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B14946129.png)
